![molecular formula C16H15ClN6OS B2875894 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886926-06-3](/img/structure/B2875894.png)

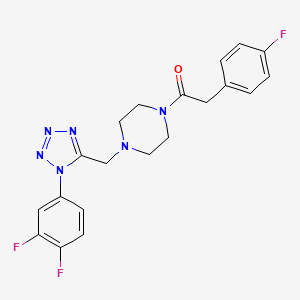

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an amine group (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a thiol group (-SH), and a chloro-methylphenyl group. These functional groups could potentially contribute to the reactivity and properties of the compound .

Molecular Structure Analysis

The presence of multiple nitrogen atoms in the triazole ring and the pyridine ring could potentially make the compound a good ligand for metal ions. The sulfur atom in the thiol group could also participate in metal binding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of reactions. For example, the amine group could be acylated or alkylated, and the thiol group could be oxidized .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. For example, the presence of polar functional groups like amine and thiol could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Elucidation

A series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide. These compounds were structurally characterized using various spectroscopic techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, showcasing their potential for further biological evaluation (MahyavanshiJyotindra et al., 2011).

Antimicrobial Screening

The same study also evaluated the in-vitro Antibacterial, Antifungal, and anti-tuberculosis activity of these compounds. This demonstrates their potential use in developing new therapeutic agents against various microbial infections (MahyavanshiJyotindra et al., 2011).

Antiexudative Activity

Another study on similar 1,2,4-triazole derivatives highlighted their significant antiexudative properties. The compounds showed promising results in reducing inflammation, with some derivatives surpassing the reference drug in efficacy. This suggests potential applications in treating conditions associated with excessive fluid leakage, such as certain types of edema (Chalenko et al., 2019).

Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines, structurally related to the compound , were found to act as mediator release inhibitors, indicating their use as potential antiasthma agents. This highlights the versatility of the triazole ring system in therapeutic drug design (Medwid et al., 1990).

Antitumor Applications

Further research into pyrazole and triazole derivatives has shown potential antitumor activity. Compounds with these motifs exhibit promising inhibitory effects against various cancer cell lines, indicating the broader pharmacological significance of these heterocyclic compounds (Albratty et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, α-syn can form amyloid aggregates, leading to neurotoxicity and neurodegeneration .

Mode of Action

This compound acts as an inhibitor of α-syn aggregation . It prevents the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates . This inhibition of aggregation is crucial in preventing the neurotoxicity and neurodegeneration associated with disorders like Parkinson’s disease .

Biochemical Pathways

The compound affects the α-syn aggregation pathway . In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, the compound can prevent these harmful effects .

Pharmacokinetics

The compound has been shown to have in vivo efficacy, suggesting that it has suitable bioavailability .

Result of Action

The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin . These results suggest that the compound has a protective effect against neurodegeneration .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6OS/c1-10-2-3-12(8-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-4-6-19-7-5-11/h2-8H,9,18H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZRJLVBINQNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B2875811.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)

![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)

![2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2875824.png)

![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)